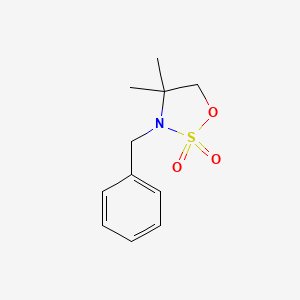

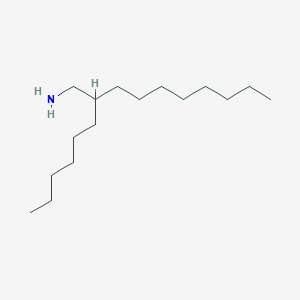

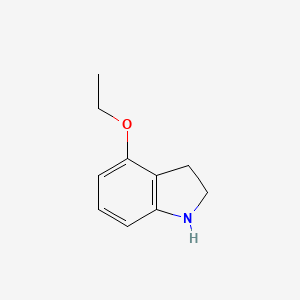

![molecular formula C13H15NO6 B1339380 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid CAS No. 178446-63-4](/img/structure/B1339380.png)

5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid” is a chemical compound with the molecular weight of 359.42 . The IUPAC name for this compound is (E)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid .

Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23) .Chemical Reactions Analysis

The reactions of this compound could involve the removal of the BOC group in amino acids which can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

- Building Blocks in Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. They are used in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These reactions can lead to a variety of azocarboxamides and modified benzene rings through radical reactions, enabled by the tert-butyloxycarbonylazo group (Jasch, Höfling, & Heinrich, 2012).

Synthesis and Properties of Polyamides

- Flexible and Tough Films : Polyamides synthesized from derivatives of 4-tert-butylcatechol, which includes structures related to 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid, exhibit high solubility in polar solvents and can form transparent, flexible, and tough films. These polyamides demonstrate useful thermal stability, making them valuable in materials science (Hsiao, Yang, & Chen, 2000).

Ligand Design in Asymmetric Catalysis

- Asymmetric Hydrogenation : Derivatives similar to 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid are used in the design of rigid P-chiral phosphine ligands. These ligands, when paired with rhodium complexes, show excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is significant in the pharmaceutical industry for the preparation of chiral ingredients (Imamoto et al., 2012).

Coordination Polymers

- Construction of Coordination Polymers : The compound is utilized in the construction of coordination polymers. These polymers exhibit diverse structural topologies and are influenced by the identity of the dicarboxylate ligands. They are significant in the field of materials science for their potential applications in luminescence and thermal properties (Chen et al., 2020).

Miscellaneous Applications

- Peptide Synthesis : It's used in peptide synthesis, particularly in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This showcases its role in advancing peptide chemistry and potentially pharmaceutical applications (Matt & Seebach, 1998).

- Fluorescent Amino Acid Derivatives : A method was developed for synthesizing highly fluorescent amino acid derivatives from simple substrates, including N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, indicating potential applications in biochemical and medical research (Guzow, Szabelski, Malicka, & Wiczk, 2001).

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUMAAHZHIHIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)